BenchChemオンラインストアへようこそ!

(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid

Chiral resolution Enantioselective synthesis Drug stereochemistry

(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid (CAS 2248209-89-2) is a chiral α,α,γ-trisubstituted carboxylic acid containing a trifluoromethyl group. Its molecular formula is C₇H₁₁F₃O₂ and molecular weight is 184.16 g/mol.

Molecular Formula C7H11F3O2
Molecular Weight 184.158
CAS No. 2248209-89-2
Cat. No. B2640630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid
CAS2248209-89-2
Molecular FormulaC7H11F3O2
Molecular Weight184.158
Structural Identifiers
SMILESCC(C(=O)O)C(C)(C)C(F)(F)F
InChIInChI=1S/C7H11F3O2/c1-4(5(11)12)6(2,3)7(8,9)10/h4H,1-3H3,(H,11,12)/t4-/m0/s1
InChIKeyOSUWLCURNQRRIG-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid: Chiral Fluorinated Building Block for Asymmetric Synthesis and Drug Discovery


(2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid (CAS 2248209-89-2) is a chiral α,α,γ-trisubstituted carboxylic acid containing a trifluoromethyl group. Its molecular formula is C₇H₁₁F₃O₂ and molecular weight is 184.16 g/mol . The compound features a stereogenic center at C2, making it a valuable enantiopure building block for the synthesis of fluorinated pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly alters physicochemical properties such as acidity and lipophilicity, while the chiral center enables stereocontrolled incorporation into target molecules [1].

Why (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic Acid Cannot Be Replaced by Generic Trifluoromethyl Carboxylic Acids


Generic substitution with achiral or differently substituted trifluoromethyl carboxylic acids is not viable for applications requiring stereochemical integrity or specific steric/electronic modulation. The (2R) stereochemistry is critical for interactions with chiral biological targets, as enantiomers often exhibit divergent pharmacological profiles [1]. Furthermore, the unique α,α,γ-trimethyl substitution pattern provides steric bulk that is absent in simpler analogs like 3-(trifluoromethyl)butyric acid, affecting both conformational preferences and metabolic stability [2]. The combination of a quaternary carbon at C3 and a trifluoromethyl group at C4 creates a distinctive steric and electronic environment that cannot be replicated by other fluorinated acids.

Quantitative Differentiation of (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic Acid from Key Comparators


Enantiomeric Purity vs. Racemic Mixture

The (2R)-enantiomer is offered as a single stereoisomer, whereas the racemic mixture (CAS 1439907-88-6) contains equal amounts of (2R) and (2S) forms. While vendor-supplied enantiomeric excess (ee) data for this specific compound is not publicly available, chiral carboxylic acids of this class typically achieve ee >98% when isolated via chiral chromatography or asymmetric synthesis [1]. Procurement of the racemate necessitates costly chiral resolution steps for stereoselective applications, introducing additional purification and analytical validation burdens [2].

Chiral resolution Enantioselective synthesis Drug stereochemistry

Enhanced Acidity via Trifluoromethyl Group

The trifluoromethyl group at C4 significantly lowers the pKa of the carboxylic acid moiety compared to non-fluorinated analogs. While experimental pKa data for (2R)-4,4,4-trifluoro-2,3,3-trimethylbutanoic acid is not reported, the effect is well-characterized: trifluoroacetic acid has a pKa of 0.23 vs. acetic acid's 4.76, a difference of 4.53 units [1]. Similarly, 3-(trifluoromethyl)butyric acid (CAS 348-75-4) has a predicted pKa of 4.08±0.10 , compared to ~4.8 for non-fluorinated butyric acid. The target compound is expected to exhibit a pKa in the range of 2.5–3.5, enhancing its ionization at physiological pH and improving water solubility relative to non-fluorinated analogs [2].

Physicochemical property pKa modulation Drug-likeness

Increased Lipophilicity for Membrane Permeability

The trifluoromethyl group imparts increased lipophilicity compared to non-fluorinated analogs. A structurally related compound, 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid (CAS 17327-33-2), has a measured logP of 2.2 . Non-fluorinated butanoic acid has a logP of ~0.8. The target compound, with its additional methyl groups, is predicted to have a logP in the range of 2.5–3.0 . This enhanced lipophilicity can improve passive membrane diffusion, potentially increasing oral bioavailability and blood-brain barrier penetration in drug candidates derived from this building block [1].

Lipophilicity LogP Blood-brain barrier ADME

Structural Uniqueness vs. Closest Analog

Compared to the closest analog, 3-(trifluoromethyl)butyric acid (CAS 348-75-4), the target compound features an additional methyl group at C3, creating a quaternary carbon center. This structural difference introduces steric hindrance that can impede metabolic oxidation at the β-position and restrict conformational freedom, potentially enhancing metabolic stability and target selectivity in derived molecules [1]. The racemic form of the target compound (CAS 1439907-88-6) shares the same core structure but lacks stereochemical definition .

Steric bulk Quaternary carbon Metabolic stability

Where (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic Acid Delivers Value: Application Scenarios


Enantioselective Synthesis of Chiral Drug Intermediates

As a single (2R)-enantiomer building block, this compound is directly employed in asymmetric syntheses to install a chiral trifluoromethyl-bearing moiety without the need for additional resolution steps. This is particularly valuable in the construction of stereochemically complex pharmaceuticals where the (2R) configuration is required for target engagement [1].

Lead Optimization for Improved Metabolic Stability

The quaternary carbon at C3, coupled with the electron-withdrawing CF₃ group, creates a sterically shielded environment that reduces susceptibility to oxidative metabolism. Medicinal chemists can incorporate this fragment into lead compounds to block metabolic hot spots, extending half-life and improving exposure [2].

Modulation of Physicochemical Properties in CNS Drug Candidates

The enhanced lipophilicity (predicted logP ~2.5–3.0) conferred by the trifluoromethyl and trimethyl substitution makes this building block suitable for designing molecules with improved blood-brain barrier penetration. It can be used to fine-tune logP within the optimal CNS drug range (2–4) while maintaining a favorable pKa for solubility [3].

Synthesis of Fluorinated Peptidomimetics

The carboxylic acid handle allows for facile coupling to amines via amide bond formation, enabling the incorporation of this fluorinated chiral fragment into peptidomimetics. The steric bulk and electronic properties of the trifluoromethyl group can enhance binding affinity and selectivity for protease targets [4].

Quote Request

Request a Quote for (2R)-4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.